

Application Notes and Protocols: Pigment Yellow 139 in Lead-Free Paint Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PIGMENT YELLOW 139	
Cat. No.:	B1584003	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of **Pigment Yellow 139** (PY 139), an isoindoline-based organic pigment, as a high-performance, lead-free alternative in modern paint and coating formulations. This document outlines the pigment's key characteristics, offers starting point formulations for various binder systems, and details experimental protocols for performance evaluation.

Introduction to Pigment Yellow 139

Pigment Yellow 139 is a reddish-shade yellow pigment known for its excellent lightfastness, weather resistance, and heat stability, making it an ideal candidate for replacing lead chromate pigments in a variety of applications, including automotive and industrial coatings.[1][2] Its favorable safety profile and high color strength contribute to its growing adoption in the paint and coatings industry. This pigment is suitable for both solvent- and water-based systems and can be used in acrylic, alkyd, and epoxy formulations to create vibrant and durable lead-free yellow shades.[3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of **Pigment Yellow 139** is crucial for successful formulation. The following table summarizes its key characteristics based on typical industry specifications.

Property	Value
Chemical Class	Isoindoline
C.I. Name	Pigment Yellow 139
C.I. Number	56298
CAS Number	36888-99-0
Molecular Formula	C16H9N5O6
Density	1.5 - 1.74 g/cm³
Oil Absorption	35-50 g/100g
рН	5.0 - 7.0

Performance Characteristics

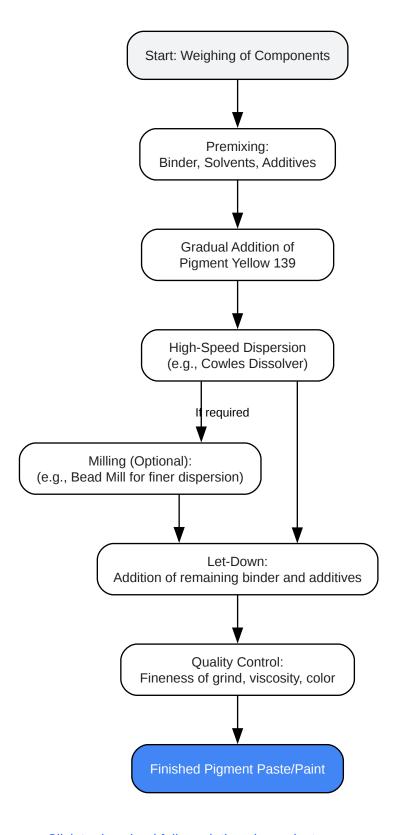
Pigment Yellow 139 exhibits excellent fastness properties, which are critical for producing durable and long-lasting coatings.

Performance Attribute	Rating/Value	Test Method (Typical)
Lightfastness (Full Shade)	7-8 (Excellent)	Blue Wool Scale (ISO 105- B02)
Lightfastness (Tint)	7 (Very Good)	Blue Wool Scale (ISO 105- B02)
Weather Fastness	4-5 (Good to Excellent)	ASTM D1014 / ISO 2810
Heat Stability	200-250°C	ISO 787-21
Chemical Resistance		
- Acid Resistance	5 (Excellent)	ISO 787-24
- Alkali Resistance	4-5 (Good to Excellent)	ISO 787-24
- Water Resistance	5 (Excellent)	ISO 787-24
- Solvent Resistance	Good to Excellent	ISO 787-24

Comparative Analysis: Pigment Yellow 139 vs. Lead Chromate (PY 34)

Pigment Yellow 139 offers a compelling alternative to traditional lead-based pigments, most notably lead chromate (Pigment Yellow 34). The following table provides a comparative overview of their key properties.

Property	Pigment Yellow 139	Lead Chromate (PY 34)
Composition	Organic (Isoindoline)	Inorganic (Lead (II) Chromate)
Toxicity	Generally considered non-toxic	Toxic, contains lead and hexavalent chromium
Lightfastness	Excellent	Good to Very Good (can darken over time)[4]
Weatherability	Very Good to Excellent	Good to Very Good
Heat Stability	Up to 250°C	Generally stable at typical baking temperatures
Chroma (Color Purity)	High	High
Opacity	Good for an organic pigment	Excellent
Regulatory Status	Widely accepted	Restricted or banned in many regions


Experimental Protocols and Starting Point Formulations

The following sections provide detailed methodologies for incorporating and evaluating **Pigment Yellow 139** in various lead-free paint systems.

Pigment Dispersion

Proper dispersion of **Pigment Yellow 139** is critical to achieving optimal color strength, gloss, and stability. The following workflow outlines a general procedure for pigment dispersion.

Click to download full resolution via product page

Caption: General workflow for the dispersion of **Pigment Yellow 139**.

Starting Point Formulation: Water-Based Acrylic Emulsion Paint

This formulation provides a starting point for a lead-free yellow decorative paint.

Component	Weight (%)	Function
Water	25.0	Solvent
Propylene Glycol	2.0	Co-solvent / Freeze-thaw stability
Dispersing Agent (e.g., Polyacrylate-based)	0.5	Pigment wetting and stabilization
Defoamer	0.3	Prevents foam formation
Titanium Dioxide (Rutile)	15.0	Opacity and whiteness
Pigment Yellow 139	5.0	Colorant
Acrylic Emulsion (e.g., 50% solids)	50.0	Binder
Coalescing Agent (e.g., Texanol)	1.5	Film formation
Rheology Modifier (e.g., HEUR)	0.5	Thickening and anti-settling
Biocide	0.2	Preservation
Total	100.0	

Protocol for Preparation:

- In a suitable vessel, combine water, propylene glycol, dispersing agent, and defoamer under low-speed agitation.
- Gradually add titanium dioxide and Pigment Yellow 139 while increasing the speed of the disperser.

- Disperse at high speed until a Hegman gauge reading of 6-7 is achieved.
- Reduce the agitation speed and add the acrylic emulsion, coalescing agent, rheology modifier, and biocide in the order listed, allowing for complete mixing between each addition.
- Adjust the final viscosity with water if necessary.

Starting Point Formulation: Solvent-Based Alkyd Enamel

This formulation is a starting point for a lead-free industrial or decorative enamel.

Component	Weight (%)	Function
Long Oil Alkyd Resin (e.g., 60% solids in mineral spirits)	50.0	Binder
Mineral Spirits	15.0	Solvent
Dispersing Agent (e.g., Soya Lecithin)	0.5	Pigment wetting and stabilization
Pigment Yellow 139	10.0	Colorant
Anti-skinning Agent	0.2	Prevents skin formation in the can
Driers (e.g., Cobalt, Zirconium, Calcium Octoate)	1.0	Curing catalysts
Total	76.7	(Adjust to 100% with additional alkyd resin and mineral spirits for viscosity)

Protocol for Preparation:

- Charge the alkyd resin and a portion of the mineral spirits into a mixing vessel.
- Under agitation, add the dispersing agent, followed by the gradual addition of Pigment Yellow 139.
- Disperse at high speed to achieve a fineness of grind of 7 or higher on the Hegman scale.

- In the let-down stage, add the remaining alkyd resin, mineral spirits, anti-skinning agent, and driers.
- Mix until uniform and adjust the viscosity with mineral spirits as needed.

Starting Point Formulation: Two-Component Epoxy Coating

This formulation provides a basis for a durable, chemical-resistant, lead-free yellow coating.

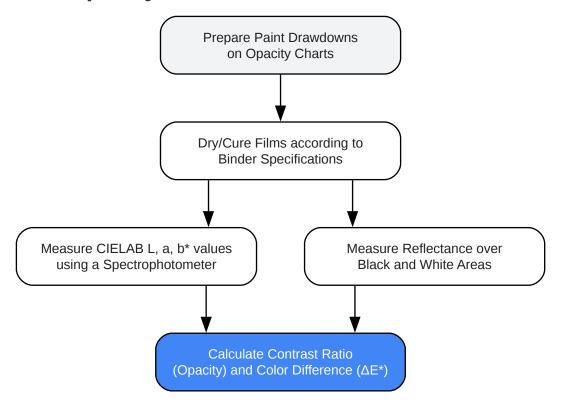
Component A (Base):

Component	Weight (%)	Function
Epoxy Resin (e.g., Bisphenol A based, EEW ~190)	60.0	Binder
Reactive Diluent (e.g., C12-C14 glycidyl ether)	10.0	Viscosity reduction
Pigment Yellow 139	15.0	Colorant
Fumed Silica	1.0	Anti-settling and rheology control
Total	86.0	

Component B (Hardener):

Component	Weight (%)	Function
Polyamide or Amine Adduct Hardener	14.0	Curing Agent
Total	14.0	

Mixing Ratio (A:B): To be calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.

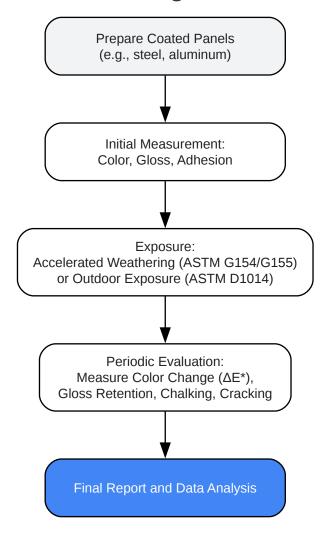

Protocol for Preparation:

- In a high-speed disperser, premix the epoxy resin and reactive diluent.
- Gradually add the fumed silica and Pigment Yellow 139 and disperse to a Hegman value of 6-7.
- Before application, thoroughly mix Component A and Component B at the specified ratio.

Performance Evaluation Protocols

The following protocols outline standard test methods for evaluating the performance of paint films formulated with **Pigment Yellow 139**.

Color and Opacity Measurement


Click to download full resolution via product page

Caption: Workflow for color and opacity measurement.

- Color: Measure the CIELAB L, a, and b* values using a spectrophotometer (in accordance with ASTM D2244). Compare these values to a standard or a formulation with a legacy pigment.
- Opacity (Contrast Ratio): Apply a uniform film of paint onto a black and white chart. After drying, measure the reflectance over the black (YB) and white (YW) areas. Calculate the contrast ratio as (YB / YW) x 100%. A higher percentage indicates better opacity.

Lightfastness and Weathering

Click to download full resolution via product page

Caption: Workflow for lightfastness and weathering evaluation.

- Lightfastness: Expose coated panels to a xenon arc lamp (ASTM G155) or fluorescent UV lamps (ASTM G154) to simulate indoor and outdoor light exposure. Periodically measure color change (ΔΕ*).
- Weathering: For exterior applications, expose coated panels at an outdoor test site (e.g., according to ASTM D1014). Evaluate for color change, gloss retention, chalking (ASTM D4214), and cracking/blistering (ASTM D714, D660).

Chemical and Physical Resistance

- Adhesion: Test the adhesion of the cured paint film using the cross-hatch test (ASTM D3359).
- Hardness: Determine the pencil hardness of the coating (ASTM D3363).
- Chemical Resistance: Spot test the cured film with various chemicals (e.g., 10% HCl, 10% NaOH, xylene, ethanol) for a specified duration and evaluate for any changes in appearance (ASTM D1308).

Conclusion

Pigment Yellow 139 is a versatile and high-performance organic pigment that serves as an excellent alternative to lead-based yellow pigments in a wide range of lead-free paint formulations. Its outstanding lightfastness, weather resistance, and thermal stability, combined with its favorable safety profile, make it a preferred choice for modern, high-quality coatings. By following the provided starting point formulations and experimental protocols, researchers and formulators can effectively incorporate **Pigment Yellow 139** to develop durable, vibrant, and compliant lead-free yellow paints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. News PIGMENT YELLOW 139 Introduction and Application [precisechem.com]
- 2. Pigment Yellow 139 SY Chemical Co., Ltd. [sypigment.com]
- 3. Ina Chemicals | PIGMENTS FOR PAINT, COATING & INKS Ina Chemicals [inachemicals.com]
- 4. Paint Components | Chrome Yellow Deterioration | Modern Paint Damage Atlas [modernpaintdamageatlas.nl]
- To cite this document: BenchChem. [Application Notes and Protocols: Pigment Yellow 139 in Lead-Free Paint Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584003#use-of-pigment-yellow-139-in-lead-free-paint-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com